molecular formula C16H19N7 B8418291 4-(4-(2,4-Diamino-6-methyl-5-pyrimidinyl)-1-piperazinyl)benzonitrile

4-(4-(2,4-Diamino-6-methyl-5-pyrimidinyl)-1-piperazinyl)benzonitrile

Cat. No. B8418291
M. Wt: 309.37 g/mol
InChI Key: VSUOQWMVQOJINK-UHFFFAOYSA-N
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Patent
US04532240

Procedure details

A mixture of 12.5 g (0.060 mole of 6-methyl-5-(1-piperazinyl)-2,4-pyrimidinediamine, 7.27 g (0.060 mole) of 4-fluorobenzonitrile, and 8.28 g (0.060 mole) of potassium carbonate was heated at 100° C. for two hours in 100 ml of dimethylsulfoxide. The mixture was then cooled and poured into 500 ml of ice water. The solid which separated was triturated with hot dimethylsulfoxide and then dried in vacuo overnight at 67° C. to give 15.56 g of the product as a white solid, mp>310° C.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.F[C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[C:21]([C:20]1[CH:23]=[CH:24][C:17]([N:13]2[CH2:14][CH2:15][N:10]([C:3]3[C:4]([NH2:9])=[N:5][C:6]([NH2:8])=[N:7][C:2]=3[CH3:1])[CH2:11][CH2:12]2)=[CH:18][CH:19]=1)#[N:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
CC1=C(C(=NC(=N1)N)N)N1CCNCC1
Name
Quantity
7.27 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
8.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
The solid which separated
CUSTOM
Type
CUSTOM
Details
was triturated with hot dimethylsulfoxide
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at 67° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N1CCN(CC1)C=1C(=NC(=NC1C)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.56 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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